Tetrabromosorbic acid

Descripción

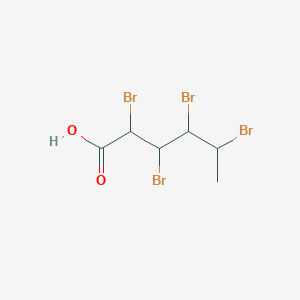

Tetrabromosorbic acid (chemical formula: C₆H₆Br₄O₂) is a brominated derivative of sorbic acid, a naturally occurring unsaturated carboxylic acid.

Propiedades

Número CAS |

62284-99-5 |

|---|---|

Fórmula molecular |

C6H8Br4O2 |

Peso molecular |

431.74 g/mol |

Nombre IUPAC |

2,3,4,5-tetrabromohexanoic acid |

InChI |

InChI=1S/C6H8Br4O2/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5H,1H3,(H,11,12) |

Clave InChI |

YRJBPNJXIREPGC-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C(C(C(=O)O)Br)Br)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrabromosorbic acid can be synthesized through the bromination of sorbic acid. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the sorbic acid molecule.

Industrial Production Methods: Industrial production of tetrabromosorbic acid follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of industrial reactors to control the reaction conditions. The product is then purified through crystallization or distillation to obtain high-purity tetrabromosorbic acid.

Análisis De Reacciones Químicas

Bromination of Sorbic Acid

Sorbic acid (2,4-hexadienoic acid) undergoes bromination via electrophilic addition across its conjugated diene system. The reaction proceeds in two stages under different conditions:

Reaction Conditions and Products

Key observations:

-

Tetrabromination requires forcing conditions (reflux) and results in hard, glassy crystals of 2,3,4,5-tetrabromohexanoic acid .

-

Bromine addition is stereospecific, favoring anti-addition due to steric hindrance from the carboxylic acid group .

Stepwise Bromination Pathway

-

Initial 4,5-Addition : Bromine rapidly adds to the less hindered 4,5 double bond, forming 4,5-dibromo-3-hexenoic acid .

-

Subsequent 2,3-Addition : Under prolonged heating, bromine adds to the remaining 2,3 double bond, saturating the diene system .

NMR Characterization (Hypothetical for Tetrabrominated Product)

While no direct NMR data for tetrabromosorbic acid is provided, analogous bromination products show:

-

¹H NMR : Loss of olefinic protons (δ 5.5–6.5 ppm) and emergence of methine/methylene signals (δ 2.5–4.0 ppm) .

-

¹³C NMR : Carbons adjacent to Br atoms resonate at δ 35–45 ppm .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Tetrabromosorbic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Its brominated structure makes it useful in studying enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its bromine content.

Industry: It is used in the production of flame retardants and other brominated compounds.

Mecanismo De Acción

The mechanism of action of tetrabromosorbic acid involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its brominated structure is believed to play a crucial role in its biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares tetrabromosorbic acid with compounds from the evidence that share functional groups, bromination patterns, or applications.

Table 1: Structural and Functional Comparison

Key Contrasts

- Functional Groups : Unlike 1-bromo-2-ethylhexane (alkyl bromide), tetrabromosorbic acid contains a carboxylic acid group, enabling interactions with polar matrices in polymers. This contrasts with 3-thiophenylboronic acid, which is used in cross-coupling reactions due to its boronic acid group .

- Thermal Stability : Brominated compounds like 1-bromo-2-ethylhexane decompose at moderate temperatures (200–300°C), whereas sodium tetraborate and inferred data for tetrabromosorbic acid suggest higher stability (>400°C), critical for flame retardancy .

- Applications : Sodium tetraborate’s use in detergents and glass differs from tetrabromosorbic acid’s niche in polymers. However, both may serve as stabilizers in materials science .

Q & A

Q. How should researchers present conflicting data on tetrabromosorbic acid’s solubility in polar vs. non-polar solvents?

- Visualization : Create a comparative table with solvent dielectric constants, solubility values, and experimental conditions (temperature, purity). Use forest plots to display confidence intervals from meta-analysis .

- Interpretation : Discuss solvent-solute interactions (e.g., hydrogen bonding) and recommend standardized solvent systems for future studies .

Q. What ethical considerations apply when studying tetrabromosorbic acid’s genotoxicity in human-derived cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.